Purity Advantage: 98% (Leyan) Versus 95% for N1-Methyl Analog
Commercially, 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is available at 98% purity from Leyan, representing a 3-percentage-point absolute purity gain over the 95% specification offered by Chemenu for the structurally closest commercial comparator, 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6) . This purity difference corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is meaningful in a medicinal chemistry context because even 2% impurities can skew IC₅₀ determinations in biochemical assays .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 98% (Leyan, Cat. 1814940) |
| Comparator Or Baseline | 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6): 95%+ (Chemenu, Cat. CM447523) |
| Quantified Difference | Absolute purity difference = +3 percentage points (98% vs. 95%); impurity burden ≤2% vs. ≤5% |
| Conditions | Vendor certificate-of-analysis specifications; no independent inter-laboratory validation available |
Why This Matters
Higher initial purity reduces the probability that uncharacterized impurities confound primary screening data, decreasing the rate of false-positive or false-negative hits in biochemical or cell-based assays.
